3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid is a complex organic compound that features a purine derivative core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid typically involves multiple steps. One common approach is to start with the purine derivative and introduce the hexyl and hydroxy groups through alkylation and hydroxylation reactions, respectively. The sulfanyl group is then added via a thiolation reaction, and finally, the propanoic acid moiety is introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol.
Scientific Research Applications
3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]butanoic acid
- 3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]pentanoic acid
Uniqueness
3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H22N4O4S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H22N4O4S/c1-3-4-5-6-8-19-11-12(18(2)14(23)17-13(11)22)16-15(19)24-9-7-10(20)21/h3-9H2,1-2H3,(H,20,21)(H,17,22,23) |
InChI Key |
CQLCXLHHNDXPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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